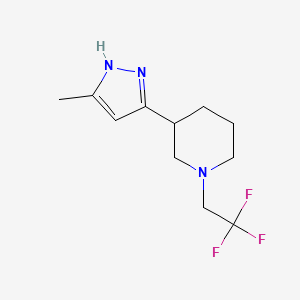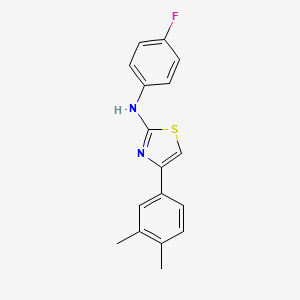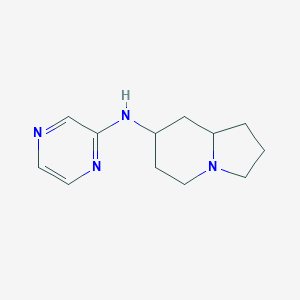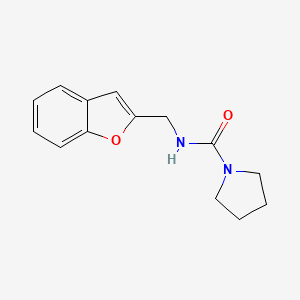![molecular formula C14H17F2NO3 B7638867 [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and research.
Mecanismo De Acción
The mechanism of action of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone involves its binding to the active site of HDACs, resulting in the inhibition of their activity. This leads to the accumulation of acetylated histones, which in turn alters gene expression and can have various downstream effects on cellular processes. The precise mechanism by which this compound interacts with HDACs is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types. It has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Additionally, this compound has been found to modulate the immune response, which could have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone is its potent inhibitory activity against HDACs, which makes it a promising lead compound for drug discovery. However, its relatively new status as a compound means that there is still much to be learned about its properties and potential applications. Additionally, its effects on different cell types and in vivo models are still being investigated, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone. One area of interest is the development of derivatives of the compound that could have improved activity or selectivity against specific HDAC isoforms. Additionally, further investigation into the mechanism of action of this compound could provide insights into the regulation of gene expression and potential therapeutic targets. Finally, studies on the in vivo effects of this compound could provide valuable information on its potential as a drug candidate.
Métodos De Síntesis
The synthesis of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone involves a multi-step process that begins with the reaction of 3-hydroxyanisole with 2,2-dimethylmorpholine to form the corresponding morpholinone. This intermediate is then reacted with difluoromethoxybenzaldehyde to yield the final product, this compound. The synthesis has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone has shown promise in various scientific research applications, particularly in drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This suggests that this compound could be used as a lead compound for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
[3-(difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-14(2)9-17(6-7-19-14)12(18)10-4-3-5-11(8-10)20-13(15)16/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUVRDVPAORTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)